2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Catalog No.
S1490449
CAS No.
446255-56-7
M.F
C12H2Br8O
M. Wt
801.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3',4,4',5,5',6-Octabromodiphenyl ether

CAS Number

446255-56-7

Product Name

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

IUPAC Name

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene

Molecular Formula

C12H2Br8O

Molecular Weight

801.4 g/mol

InChI

InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H

InChI Key

CVMKCYDBEYHNBM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Synonyms

Pentabromo(3,4,5-tribromophenoxy)benzene; BDE 205; PBDE 205

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

BDE No 205 is a pollutant belonging to the class of polybrominated diphenyl ethers. It can be commercially used as a flame retardant additive in building materials, textiles, plastics and electronic equipment.

2,3,3',4,4',5,5',6-Octabromodiphenyl ether (BDE-205, CAS 446255-56-7) is a highly specific, non-commercial octabrominated congener of the polybrominated diphenyl ether (PBDE) class. Unlike mainstream PBDEs used directly as industrial flame retardants, BDE-205 is exclusively procured as a high-purity analytical reference standard and certified reference material (CRM) for environmental and toxicological monitoring. Its primary commercial value lies in its role as a definitive chemical marker for the environmental degradation of decabromodiphenyl ether (BDE-209). In laboratory workflows, BDE-205 is utilized for precise chromatographic calibration, mass spectrometry (ECNI-MS) fragmentation profiling, and recovery validation in complex biological matrices, strictly adhering to regulatory frameworks such as EPA Method 1614 [1].

Substituting BDE-205 with more common commercial octa-BDE congeners (such as BDE-183 or BDE-197) or technical octa-BDE mixtures fundamentally compromises environmental fate studies. Because BDE-205 is absent from commercial flame retardant mixtures, its presence in a sample is the sole definitive proof of BDE-209 (Deca-BDE) reductive debromination. If a laboratory substitutes BDE-205 with a commercial congener, it becomes impossible to distinguish whether the detected PBDEs originated from direct environmental contamination by technical octa-BDE products or from the degradation of deca-BDE. Furthermore, BDE-205 possesses a unique bromine substitution pattern (lacking opposing ortho bromines) that yields a distinct Electron Capture Negative Ionization (ECNI) mass spectrum and specific chromatographic retention time, making generic octa-BDE standards useless for exact congener identification and quantification under high-resolution regulatory protocols [1].

Definitive Marker for BDE-209 Debromination vs. Commercial Contamination

Commercial technical octa-BDE mixtures (e.g., Bromkal 79-8DE) are dominated by congeners like BDE-183 and BDE-197, but contain non-detectable levels (<0.02% w/w) of BDE-205. Conversely, controlled debromination studies of BDE-209 (Deca-BDE) show the specific formation of BDE-205 alongside other non-commercial congeners. Consequently, quantifying BDE-205 provides a direct, unambiguous metric for BDE-209 degradation in sediments and biota, whereas measuring BDE-197 cannot isolate the degradation pathway from direct technical mixture contamination [1].

Evidence DimensionPresence in commercial mixtures vs. debromination pathways
Target Compound DataBDE-205: <0.02% in commercial Octa-BDE; uniquely formed via BDE-209 debromination
Comparator Or BaselineBDE-183 / BDE-197: Major components of commercial Octa-BDE mixtures
Quantified DifferenceAbsolute presence/absence threshold for source apportionment
ConditionsEnvironmental sediment and biota analysis

Procuring BDE-205 is mandatory for laboratories needing to legally or scientifically prove the breakdown of Deca-BDE in the environment.

Structural Confirmation via ECNI-MS Fragmentation

In Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS), the bromine substitution pattern dictates the fragmentation. Octa-BDEs typically display signals indicating [4,4] or [5,3] phenyl ring bromine distributions (e.g., BDE-196 and BDE-197). However, BDE-205 lacks opposing ortho bromines and features fully substituted para bromines, preventing it from demonstrating these standard cleavage patterns. Instead, it requires specific ion monitoring distinct from its isomers [1].

Evidence DimensionECNI-MS fragmentation behavior
Target Compound DataBDE-205: Atypical fragmentation due to non-opposing ortho and fully substituted para bromines
Comparator Or BaselineBDE-196 / BDE-197: Standard [4,4] or [5,3] bromine distribution cleavage
Quantified DifferenceDistinct diagnostic ion clusters preventing isobaric interference
ConditionsGC-ECNI-MS at elevated ion source temperatures (e.g., 250 °C)

An authentic BDE-205 standard is required to calibrate mass spectrometers and prevent the misidentification of octa-BDE isomers during non-target screening.

Chromatographic Resolution and Retention Time Calibration

Under EPA Method 1614 for PBDE analysis using High-Resolution Gas Chromatography (HRGC), exact retention time matching is required for congener identification. On standard high-temperature capillary columns (e.g., DB-5HT or Rtx-1614), BDE-205 elutes specifically after BDE-196. Because predictive retention models are insufficient for regulatory compliance, an authentic BDE-205 standard must be used to establish the exact retention time window and verify the ion-abundance ratio of the two exact m/z values [1].

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataBDE-205: Elutes distinctly after BDE-196
Comparator Or BaselinePredictive models or generic Octa-BDE mixtures: Insufficient for regulatory ID
Quantified DifferenceExact empirical retention time vs. theoretical estimation
ConditionsHRGC/HRMS (e.g., 15m DB-5HT column, EPA Method 1614 parameters)

Procurement of BDE-205 is strictly required to meet the QA/QC retention time and resolution criteria for regulatory PBDE monitoring.

Matrix Extraction Recovery Validation

The extraction efficiency of highly brominated, highly lipophilic PBDEs differs drastically from lower brominated congeners. In human serum extractions using solid-phase extraction (SPE), tri- to hexa-BDEs achieve mean recoveries of ~81%, whereas octa-BDEs like BDE-205 yield significantly lower recoveries (mean ~55%, range 40-61%). Calibrating the recovery of highly brominated debromination products using lower-BDE standards results in severe quantification errors [1].

Evidence DimensionSPE Extraction Recovery
Target Compound DataBDE-205 (Octa-BDE): ~55% mean recovery
Comparator Or BaselineTri- to Hexa-BDEs (e.g., BDE-47): ~81% mean recovery
Quantified Difference~26% absolute difference in extraction efficiency
ConditionsHuman serum extraction via Oasis HLB columns

Using BDE-205 as a specific spike/recovery standard ensures accurate quantification of high-molecular-weight debromination products that would otherwise be overestimated.

Environmental Fate and Source Apportionment Studies

BDE-205 is the mandatory choice for proving the photolytic or microbial reductive debromination of Deca-BDE (BDE-209) in soil, sediment, and water. Because it is absent in commercial mixtures, it acts as a definitive marker to distinguish degradation pathways from direct technical mixture contamination [1].

Regulatory HRGC/HRMS Compliance (EPA Method 1614)

BDE-205 is required as an authentic calibration standard to establish exact retention times, verify ion-abundance ratios, and ensure chromatographic resolution on high-temperature capillary columns during regulatory environmental monitoring [2].

Toxicological Biomonitoring and Matrix Recovery

BDE-205 is utilized as a specific target analyte or recovery standard in human serum or wildlife tissue extractions. Its procurement ensures accurate quantification of highly lipophilic Deca-BDE metabolites, which would be severely underestimated if calibrated against lower-brominated standards [2].

XLogP3

9

UNII

IC12H1GS4R

Other CAS

446255-56-7

Wikipedia

2,3,3',4,4',5,5',6-octabromodiphenyl ether

Dates

Last modified: 08-15-2023

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